4-{[(4-methoxyphenyl)(phenyl)methyl]amino}-4-oxobutanoic acid
Overview
Description
4-{[(4-methoxyphenyl)(phenyl)methyl]amino}-4-oxobutanoic acid, commonly known as MPPA, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. MPPA is a chiral molecule that belongs to the family of alpha-keto acids. It has a molecular weight of 337.4 g/mol and a chemical formula of C19H19NO4.
Mechanism of Action
The exact mechanism of action of MPPA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. MPPA has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDK), which is involved in the regulation of glucose metabolism. Additionally, MPPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPPA has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. MPPA has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPPA is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, MPPA is relatively easy to synthesize and purify, making it a readily available compound for research purposes. However, one limitation of MPPA is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving MPPA. One area of interest is the development of MPPA analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of MPPA and its potential applications in the treatment of various diseases. Finally, the potential use of MPPA as a tool for studying metabolic pathways and gene expression regulation should be explored further.
Scientific Research Applications
MPPA has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPPA has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, MPPA has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-[[(4-methoxyphenyl)-phenylmethyl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-23-15-9-7-14(8-10-15)18(13-5-3-2-4-6-13)19-16(20)11-12-17(21)22/h2-10,18H,11-12H2,1H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMRAEZVDWRESM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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